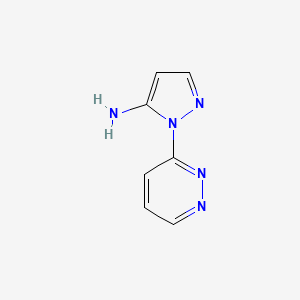
2-pyridazin-3-yl-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-pyridazin-3-yl-2H-pyrazol-3-ylamine” is a nitrogen-containing heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
Pyridazin-3 (2H)-ones, a class of compounds to which “this compound” belongs, can be synthesized through various methods. The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7N5, and its molecular weight is 161.168.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Regioselectivity in Synthesis : The synthesis of pyrazolo[3,4-d]pyridazines, among other compounds, highlights the importance of regioselectivity in 1,3-dipolar cycloadditions. These compounds exhibit antimicrobial, anti-inflammatory, and analgesic activities, showing the diverse biological potential of pyrazole derivatives (Zaki, Sayed, & Elroby, 2016).
- Transition-Metal-Free Synthesis : Another study demonstrates the efficient use of 1,2‐dihaloazine synthons in the preparation of heterocycle-fused 1,4‐oxazepines, showcasing a transition-metal-free approach to synthesize compounds with potential medicinal importance (Sapegin et al., 2015).
- Solid-State Synthesis : The solid-state and solvent-free synthesis of azines, pyrazoles, and pyridazinones using solid hydrazine offers an environmentally friendly and highly efficient method for obtaining compounds containing the hydrazine motif. This process highlights a green chemistry approach to synthesizing nitrogen-containing heterocycles (Lee et al., 2013).
Antimicrobial and Antifungal Properties
- Silver Nanoparticles Enhancement : Research involving 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines explored the synthesis of new heterocycles to study the effect of silver nanoparticles on their biological activity efficiency. The results indicated an enhanced antimicrobial activity against Aspergillus flavus and Candida albicans, suggesting a synergistic effect of silver nanoparticles with these heterocyclic compounds (Kandile et al., 2010).
Antioxidant and Antitumor Activities
- Antioxidant Potential : A study on new thiazole, pyridine, and pyrazole derivatives evaluated their antioxidant capabilities, with some compounds showing promising activity. This research underlines the importance of structural diversity in the development of effective antioxidant agents (Kaddouri et al., 2020).
- Microwave-Assisted Synthesis : Microwave irradiation has been utilized to synthesize pyrazolopyridines, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This technique offers a rapid and efficient method for the development of heterocyclic compounds with potential therapeutic applications (El‐Borai et al., 2013).
Mecanismo De Acción
Target of Action
Pyrazole, a related compound, has been found to interact with estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Mode of Action
Pyridazinone derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . The mechanism of action is likely dependent on the specific targets of the compound and the physiological context in which it is active.
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to a wide range of pharmacological effects .
Pharmacokinetics
The compound’s molecular weight is 16116400 , which could potentially influence its pharmacokinetic properties.
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-pyridazin-3-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-5-10-12(6)7-2-1-4-9-11-7/h1-5H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQYQWBHUZRVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)
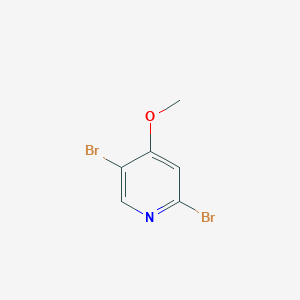
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)
![(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2608120.png)
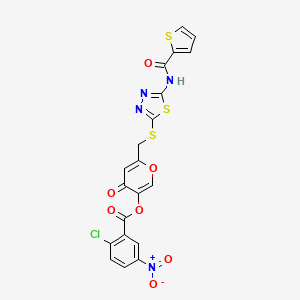

![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)
![2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2608128.png)
![N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2608130.png)
![ethyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2608131.png)
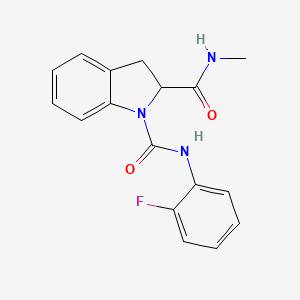

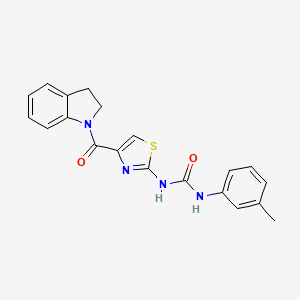
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2608138.png)
